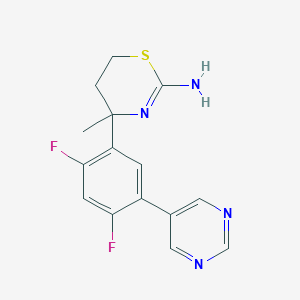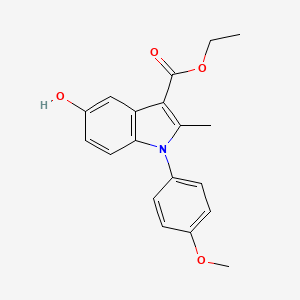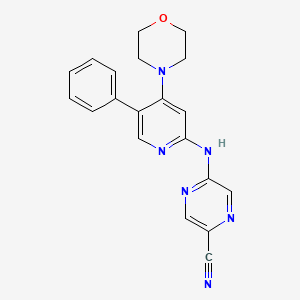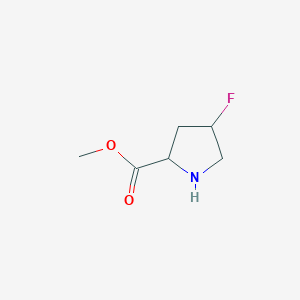![molecular formula C16H16N4O B8800553 N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide CAS No. 405221-08-1](/img/structure/B8800553.png)
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a phenyl group at the 5-position and a butanamide group at the 3-position.
Méthodes De Préparation
The synthesis of N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of glacial acetic acid and heating to promote cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl or butanamide groups .
Applications De Recherche Scientifique
In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors . For example, it has been evaluated as a TRK inhibitor, which is important for the treatment of certain cancers . Additionally, it has applications in the pharmaceutical industry for drug development and in the agricultural industry for the synthesis of bioactive compounds .
Mécanisme D'action
The mechanism of action of N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes and receptors . For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinases, preventing their activation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
N-(5-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide can be compared to other pyrazolopyridine derivatives, such as 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . These compounds share a similar core structure but differ in their substituents and positions, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential therapeutic benefits .
Propriétés
Numéro CAS |
405221-08-1 |
|---|---|
Formule moléculaire |
C16H16N4O |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
N-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C16H16N4O/c1-2-6-14(21)18-16-13-9-12(10-17-15(13)19-20-16)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H2,17,18,19,20,21) |
Clé InChI |
QQLBWGXVBLHMJR-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=C2C=C(C=NC2=NN1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















